molecular formula C10H19NO4 B13511865 Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate

Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate

Cat. No.: B13511865
M. Wt: 217.26 g/mol
InChI Key: BYCBQWGWWOVVPM-UHFFFAOYSA-N
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Description

Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate is a chemical compound with the molecular formula C9H17NO3 It is known for its unique structure, which includes a cyclopropyl ring and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate can be synthesized through multiple routes. One common method involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide, followed by a series of reactions including hydrolysis and Curtius degradation. This method yields the compound in approximately 40% overall yield .

Another method involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety. This method provides a higher overall yield of 56% .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate exerts its effects involves its interaction with specific molecular targets. The cyclopropyl ring and tert-butyl carbamate group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This compound is structurally similar but lacks the dihydroxyethyl group.

    Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate: Another related compound with a different functional group arrangement.

Uniqueness

Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate is unique due to its combination of a cyclopropyl ring and a dihydroxyethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-[1-(1,2-dihydroxyethyl)cyclopropyl]carbamate

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-10(4-5-10)7(13)6-12/h7,12-13H,4-6H2,1-3H3,(H,11,14)

InChI Key

BYCBQWGWWOVVPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(CO)O

Origin of Product

United States

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